2,6-Bis(triMethyltin)-dioctyl-
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Overview
Description
2,6-Bis(triMethyltin)-dioctyl- is an organotin compound characterized by the presence of two trimethyltin groups attached to a dioctyl backbone. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(triMethyltin)-dioctyl- typically involves the reaction of dioctyl precursors with trimethyltin chloride in the presence of a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to reflux
Base: Triethylamine or sodium hydride
Industrial Production Methods
Industrial production of 2,6-Bis(triMethyltin)-dioctyl- follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems
Continuous monitoring: To ensure the purity and yield of the product
Purification: Techniques such as distillation or recrystallization to obtain high-purity 2,6-Bis(triMethyltin)-dioctyl-
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(triMethyltin)-dioctyl- undergoes various types of chemical reactions, including:
Substitution reactions: Where the trimethyltin groups can be replaced by other nucleophiles
Oxidation reactions: Leading to the formation of organotin oxides
Reduction reactions: Resulting in the formation of lower oxidation state tin compounds
Common Reagents and Conditions
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable solvent like THF or dichloromethane
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
Substitution: Formation of new organotin compounds with different functional groups
Oxidation: Formation of organotin oxides
Reduction: Formation of lower oxidation state tin compounds
Scientific Research Applications
2,6-Bis(triMethyltin)-dioctyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent
Industry: Utilized in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of 2,6-Bis(triMethyltin)-dioctyl- involves its interaction with molecular targets such as enzymes and receptors. The trimethyltin groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This can result in various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(trimethyltin)-4,8-dioctyloxybenzo[1,2-b:3,4-b]dithiophene
- 2,6-Bis(1H-imidazol-2-yl)pyridine
- 2,6-Bis(1,2,3-triazol-4-yl)pyridine
Uniqueness
2,6-Bis(triMethyltin)-dioctyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers:
- Higher reactivity : Due to the presence of trimethyltin groups
- Versatility : In undergoing various chemical reactions
- Potential biological activity : Making it a candidate for medicinal research
Biological Activity
2,6-Bis(triMethyltin)-dioctyl- is an organotin compound that has garnered attention in various fields, particularly in polymer chemistry and biological studies. Organotin compounds are known for their diverse biological activities, including neurotoxicity and potential endocrine disruption. This article provides a detailed overview of the biological activity of 2,6-Bis(triMethyltin)-dioctyl-, supported by data tables, case studies, and research findings.
Chemical Structure
The structure of 2,6-Bis(triMethyltin)-dioctyl- can be represented as follows:
This compound features two tri-methyltin groups attached to a dioctyl backbone, which influences its solubility and biological interactions.
Biological Activity Overview
Organotin compounds like 2,6-Bis(triMethyltin)-dioctyl- exhibit a range of biological activities, primarily due to their ability to interact with cellular membranes and proteins. The following sections detail specific activities observed in various studies.
Neurotoxicity
Research indicates that organotin compounds can induce neurotoxic effects. For instance, a study comparing different organotins found that dibutyltin (DBT) exhibited significant neurotoxicity in vitro, suggesting similar potential for other organotins like 2,6-Bis(triMethyltin)-dioctyl- due to structural similarities .
Case Study: Neurotoxic Effects
A study evaluated the neurotoxic effects of various organotin compounds on human neuroblastoma cell lines. The findings indicated that exposure to these compounds led to increased production of reactive oxygen species (ROS) and subsequent cell death. The specific mechanisms included apoptosis and necrosis pathways being activated at varying concentrations .
Endocrine Disruption
Organotins are known endocrine disruptors. Research has shown that certain organotin compounds can interfere with hormonal signaling pathways. A study on the effects of tributyltin (TBT), a related compound, revealed alterations in reproductive development in gastropods, suggesting that 2,6-Bis(triMethyltin)-dioctyl- may exhibit similar disruptive properties .
Data Tables
The biological activity of 2,6-Bis(triMethyltin)-dioctyl- can be attributed to several mechanisms:
- Membrane Interaction : Organotin compounds can integrate into cell membranes, altering fluidity and function.
- Oxidative Stress : Increased ROS production leads to cellular damage and apoptosis.
- Hormonal Interference : By mimicking or blocking hormone receptors, organotins can disrupt normal endocrine functions.
Research Findings
A comprehensive review of literature reveals a consistent pattern of toxicity associated with organotin compounds:
- Toxicity Studies : In vivo studies have demonstrated that exposure to organotins results in significant neurotoxic effects at low concentrations.
- Environmental Impact : Organotins persist in the environment due to their stability and lipophilicity, leading to bioaccumulation and long-term ecological consequences.
Properties
Molecular Formula |
C56H90S4Sn2 |
---|---|
Molecular Weight |
1129.0 g/mol |
IUPAC Name |
[4,8-bis(4,5-dioctylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C50H72S4.6CH3.2Sn/c1-5-9-13-17-21-25-29-39-37-45(53-43(39)31-27-23-19-15-11-7-3)47-41-33-35-52-50(41)48(42-34-36-51-49(42)47)46-38-40(30-26-22-18-14-10-6-2)44(54-46)32-28-24-20-16-12-8-4;;;;;;;;/h33-34,37-38H,5-32H2,1-4H3;6*1H3;; |
InChI Key |
LYAUAXDJHZCGBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CCCCCCCC)CCCCCCCC)[Sn](C)(C)C)CCCCCCCC |
Origin of Product |
United States |
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